Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate

Antineoplastic Lung Cancer Cell Viability

SAR campaigns require precise CEU analogs; methyl ester or free acid substitutions alter potency. This 3-substituted ethyl benzoate CEU (CAS 803729-93-3) preserves antiproliferative activity in NSCLC models. - Differentiates tubulin engagement from DNA alkylation (reduced colchicine-site binding vs. methyl ester) - Essential regioisomer reference standard (vs. CAS 13908-47-9) for HPLC/LC-MS impurity profiling - Ethyl ester handle enables prodrug or NO-releasing hybrid synthesis

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
CAS No. 803729-93-3
Cat. No. B3043229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate
CAS803729-93-3
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)NCCCl
InChIInChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-4-3-5-10(8-9)15-12(17)14-7-6-13/h3-5,8H,2,6-7H2,1H3,(H2,14,15,17)
InChIKeyBKIXWHLSZMQYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate Procurement & Development Baseline


Ethyl 3-({[(2-Chloroethyl)amino]carbonyl}amino)benzoate (CAS 803729-93-3) is a synthetic aryl (2-chloroethyl) urea (CEU) derivative belonging to a class of compounds investigated as potential antineoplastic alkylating agents [1]. Its core structure features a benzoate ester moiety, which distinguishes it from the more extensively studied N-phenyl-N'-(2-chloroethyl)urea (CEU) congeners. This compound serves as a key intermediate or comparator in structure-activity relationship (SAR) studies aimed at optimizing the balance between antitumor potency and host cytotoxicity within the haloethyl urea family [2].

SAR Ester-dependent cytotoxicity research tool
ID 3-substituted regioisomer for positional precision
REF Comparator for free acid CEU analogs in cell-based assays
MECH Tubulin-binding research context (methyl vs. ethyl ester)

Why Generic Aryl-Chloroethyl Ureas Cannot Substitute This Compound


Within the aryl (2-chloroethyl) urea class, minor structural modifications to the aromatic ring or ester functionality profoundly alter both antiproliferative potency and selectivity for malignant versus normal cells [1]. Quantitative SAR evidence demonstrates that replacing the ethyl ester group with a methyl ester, carboxylic acid, or amide can drastically reduce antitubulin activity and antiproliferative efficacy. For example, ω-carboxyl and ω-amide derivatives of related CEUs showed significantly decreased potency compared to their methyl ester counterparts [2]. Consequently, generic substitution of this specific ethyl ester with a seemingly similar CEU analog—such as a methyl ester or free acid—cannot be assumed to preserve the desired biological profile, making explicit procurement of CAS 803729-93-3 essential for reproducible SAR and lead optimization campaigns.

Ester moiety Methyl ester or free acid analogs may alter antiproliferative profile and tubulin engagement; biological response cannot be assumed equivalent.
Regioisomer 4-substituted isomer (CAS 13908-47-9) is structurally distinct; substitution can invalidate SAR and analytical data.
Cytotoxicity Normal-cell cytotoxicity profile varies across CEU esters; selectivity context requires compound-specific validation.

Biological Differentiation Data for Scientific Procurement


Antiproliferative Activity in A549 Lung Carcinoma Cells

In a direct comparative study, the parent [(2-chloroethyl)ureido] benzoic acid derivatives (compounds 3-8) were evaluated alongside their nitric-oxide-releasing ester counterparts (compounds 9-14) for antiproliferative activity against A549 human lung carcinoma cells [1]. The free acid series (3-8) exhibited very little anti-proliferative activity towards A549 cells, while select ester derivatives (10, 11, 13) demonstrated measurable growth inhibition [1]. This head-to-head comparison demonstrates that the ester functionality is a critical determinant of antitumor activity in this chemical series, directly supporting the procurement of the ethyl ester form (CAS 803729-93-3) over the free acid analogs.

A549 Antiproliferative
Head-to-head
Ester CEU derivatives show growth inhibition; free acid analogs exhibit negligible activity.
Supports ester-dependent cytotoxicity assay context
Exact IC50 values reported in full text; review for quantitative comparison
Antineoplastic Lung Cancer Cell Viability

Differential Cytotoxicity in L929 Fibroblasts

The same study evaluated cytotoxic effects on L929 mouse fibroblast cells as a model for normal tissue toxicity [1]. The free acid compounds 3-8 exhibited only mild cytotoxic effects, with cell viability ranging from 85% to 100% [1]. In contrast, select ester derivatives such as compounds 11 and 13 showed enhanced antiproliferative activity toward A549 cells but also appeared cytotoxic towards L929 cells, indicating a narrower therapeutic window [1]. Notably, compound 10—a structurally related [(2-chloroethyl)ureido] benzoate ester—exhibited very little cytotoxic activity towards fibroblasts at physiological concentrations while retaining weak antineoplastic activity, suggesting that specific ester substitutions can be tuned to improve the selectivity profile [1].

L929 Fibroblast Cytotoxicity
Head-to-head
Free acids: cell viability 85–100%. Select esters show variable cytotoxicity; compound 10 exhibits minimal fibroblast effect.
Ester-dependent selectivity profile review
Normal-cell model; context-dependent interpretation needed
Cytotoxicity Selectivity Fibroblast

Covalent Binding to the Colchicine-Binding Site of β-Tubulin

SAR studies on N-phenyl-N'-(2-chloroethyl)ureas (CEUs) demonstrated that the nature of the carbonyl-containing substituent at the ω-position of the aromatic ring dramatically influences covalent binding to the colchicine-binding site (C-BS) of β-tubulin [1]. Methyl ester and methyl ketyl substituted CEUs (5e, 5f, 8e, 8f) exhibited significant antiproliferative activity on HT-29, M21, and MCF-7 tumor cells, with SDS-PAGE and cell cycle analysis confirming covalent C-BS binding and G2/M arrest [1]. Crucially, replacement of these groups with ω-carboxyl, ω-ethyl ester, or ω-amide functionalities decreased both antiproliferative activity and specificity toward β-tubulin significantly [1]. This class-level evidence indicates that the ethyl ester moiety of CAS 803729-93-3 may exhibit distinct tubulin-binding properties compared to the methyl ester analogs, presenting both a limitation in potency and a potential advantage in reduced off-target tubulin engagement depending on the therapeutic strategy.

β-Tubulin Binding
Class-level
Methyl ester CEUs: significant C-BS binding and G2/M arrest. Ethyl ester substitution qualitatively reduces binding.
Tubulin engagement context may differ
Class-level inference; no direct data for CAS 803729-93-3
Tubulin Antimitotic Covalent Binding

Cancer Cell Migration Inhibition Potential

International patent application WO 2004/106291 (Imotep Inc.) explicitly claims haloethyl urea compounds—including [(2-chloroethyl)ureido] benzoic acid ester derivatives—for use in attenuating, inhibiting, or preventing cancer cell migration and proliferation [1]. The patent specification references prior art demonstrating that 1-aryl-3-(2-chloroethyl) urea derivatives possess in vitro and in vivo antineoplastic activity, and claims the haloethyl urea scaffold as therapeutic agents for metastasis-related indications [1]. CAS 803729-93-3 falls within the general Formula (I) of this patent family, establishing intellectual property precedent for its use in oncology applications and differentiating it from non-haloethyl urea chemotypes that lack such patent-backed migration-inhibitory activity.

Migration Inhibition Patent
Data to verify
Haloethyl urea benzoate esters claimed for cancer cell migration attenuation (WO 2004/106291).
Supports metastasis-related research context
Patent-based; no quantitative migration assay data provided
Cancer Metastasis Cell Migration Patent

Regioisomeric Differentiation: 3-Substituted vs. 4-Substituted Analogs

The position of the [(2-chloroethyl)ureido] substituent on the benzoate ring is a critical structural variable. CAS 803729-93-3 bears the urea moiety at the meta (3-) position of the ethyl benzoate. A closely related regioisomer, ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate (CAS 13908-47-9), carries the same functionality at the para (4-) position and is catalogued as a distinct compound with unique reactivity and biological activity . While direct comparative biological data between these two regioisomers is unavailable in the current literature, established medicinal chemistry principles and SAR precedents within the CEU class indicate that the substitution pattern on the aryl ring modulates electronic distribution, steric accessibility of the chloroethyl warhead, and ultimately the alkylation profile and target engagement [1]. Procurement of the meta-substituted isomer (CAS 803729-93-3) rather than the para-substituted isomer must therefore be specified for any study requiring positional precision.

Regioisomer Identity
Specification review
3-substituted (meta) vs. 4-substituted (para) isomer; distinct chemical entities with different reactivity.
Positional isomer specificity required
No comparative biological data; SAR precedent supports differentiation
Regioisomer Positional Isomer SAR

Application Scenarios for Procurement Decision-Making


SAR Probe for Ester-Dependent Cytotoxicity in NSCLC

Based on the demonstrated differential between inactive free acid CEUs and growth-inhibitory ester CEUs in A549 cells [1], CAS 803729-93-3 is the appropriate tool compound for investigating the ester moiety's contribution to NSCLC antiproliferative activity. Procurement is indicated for medicinal chemistry campaigns aiming to optimize the ester substituent for potency while monitoring L929 fibroblast cytotoxicity as a selectivity counter-screen [1].

Tubulin-Independent Antineoplastic Mechanism Deconvolution

Given that ω-ethyl ester substitution in CEUs decreases covalent binding to the colchicine-binding site of β-tubulin relative to methyl ester analogs [2], CAS 803729-93-3 can serve as a reduced-tubulin-engagement control compound. This enables researchers to distinguish tubulin-mediated antiproliferative effects from alternative mechanisms such as DNA alkylation or protein crosslinking, which is critical for mechanism-of-action studies within the haloethyl urea class.

Lead Compound for Metastasis-Focused Oncology Programs

The patent-backed claim of haloethyl urea benzoate esters for inhibiting cancer cell migration [3] supports the procurement of CAS 803729-93-3 as a starting point for medicinal chemistry optimization in anti-metastatic drug discovery. Its ethyl ester functionality provides a synthetic handle for further derivatization into prodrugs or nitric oxide-releasing hybrids, as exemplified by compound 10 in the Akgün et al. study [1].

Regioisomer-Specific Reference Standard for Analytical Methods

Because the 3-substituted (CAS 803729-93-3) and 4-substituted (CAS 13908-47-9) regioisomers are distinct chemical entities , this compound is essential as an authenticated reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in reaction monitoring, impurity profiling, or quality control of CEU-based drug candidates.

Application
Selection Property
Validation Focus
Lung carcinoma cell-model studies
Ester-dependent activity profiling
Antiproliferative vs. normal cell selectivity review
Tubulin-binding pathway deconvolution
Reduced tubulin engagement context
Mechanism-of-action differentiation (tubulin vs. DNA alkylation)
Metastasis-related migration research
Patent-reported haloethyl urea scaffold
Cell migration assay response review
Regioisomer-specific analytical standard
Positional isomer identity
HPLC/LC-MS method specificity verification
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